1-Cyclopropyl-4-ethylpyrazine-2,3-dione

Description

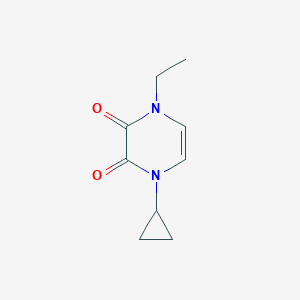

1-Cyclopropyl-4-ethylpyrazine-2,3-dione (synonym: BAY 87-2243) is a pyrazine-2,3-dione derivative with a cyclopropyl group at position 1 and an ethyl group at position 3. Its empirical formula is C₂₆H₂₆F₃N₇O₂, indicating a nitrogen-rich aromatic heterocyclic core fused with a dione moiety . The cyclopropyl substituent introduces steric constraints and electronic effects due to its strained ring structure, while the ethyl group contributes to lipophilicity.

Properties

IUPAC Name |

1-cyclopropyl-4-ethylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-10-5-6-11(7-3-4-7)9(13)8(10)12/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPVDJCCTNDOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN(C(=O)C1=O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-4-ethylpyrazine-2,3-dione are compared below with related pyrazine- and piperazine-dione derivatives (Table 1). Key differentiating factors include substituent groups, lipophilicity, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazine-2,3-dione Derivatives and Analogues

*ClogP: Calculated partition coefficient (lipophilicity).

†Data from for piperazine-2,3-dione derivatives.

Key Findings:

In contrast, oxadiazole in the dihydropyrazine derivative () enhances rigidity and may participate in hydrogen bonding . Piperazine vs. Pyrazine Cores: Piperazine-2,3-diones (e.g., ) are non-aromatic, reducing conjugation compared to pyrazine-2,3-diones. This difference impacts electronic distribution and reactivity .

Lipophilicity :

- Piperazine-2,3-diones with disubstituted benzyl groups () exhibit higher ClogP values (2.5–4.0) than unsubstituted piperazine, suggesting improved membrane permeability . The target compound’s lipophilicity is unquantified but likely moderate due to its ethyl and cyclopropyl groups .

Biological Activity :

- Anthelmintic Activity : Piperazine-2,3-dione derivatives () show efficacy against parasites, attributed to increased lipophilicity and substituent-driven target interactions .

- Receptor Affinity : Indolin-2,3-diones () demonstrate selectivity for σ2 receptors, highlighting the role of the dione moiety in receptor binding .

Synthetic Accessibility :

- Piperazine-2,3-diones (e.g., ) are synthesized via reductive alkylation and oxalate coupling, while pyrazine-diones (e.g., ) may require more complex cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.